4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFVHHLFGHQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloro-2-methylpyrimidine
A reliable method to prepare 4,6-dichloro-2-methylpyrimidine involves:
- Condensation of methyl acetoacetate and acetamidine hydrochloride in alcoholic medium with potassium hydroxide as the base.
- Refluxing the mixture to form 4-hydroxy-2,6-dimethylpyrimidine intermediate.
- Chlorination of the 4-hydroxy intermediate with phosphorus oxychloride (POCl3) and triethylamine under reflux to obtain 4,6-dichloro-2-methylpyrimidine.
- The product is isolated by quenching in ice-water, adjusting pH to weakly alkaline (pH 8-9), followed by extraction and drying steps.
This method yields the dichloro intermediate with high purity and yield (about 105 g from 181 g of hydroxy intermediate).
Introduction of Thiophen-3-ylmethyl Group at the 6-Position
- The 6-chloro substituent in 4,6-dichloro-2-methylpyrimidine is selectively substituted by a thiophen-3-ylmethyl nucleophile.
- This can be achieved by reacting 4,6-dichloro-2-methylpyrimidine with thiophen-3-ylmethanol or thiophen-3-ylmethyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or dioxane.
- The reaction is typically performed under reflux or elevated temperature conditions to facilitate nucleophilic aromatic substitution.
- Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki coupling) can be employed if the thiophen-3-ylmethyl group is introduced via a boronic acid or ester derivative, using catalysts such as dichlorido-bis(triphenylphosphine)palladium(II) and bases like cesium carbonate in dioxane.
Reaction Conditions and Optimization
Representative Reaction Scheme
$$
\text{Methyl acetoacetate} + \text{Acetamidine hydrochloride} \xrightarrow[\text{KOH, reflux}]{\text{methanol}} 4\text{-hydroxy-2,6-dimethylpyrimidine} \xrightarrow[\text{POCl}3, \text{Et}3\text{N}, \text{reflux}]{}
4,6\text{-dichloro-2-methylpyrimidine}
$$
$$
4,6\text{-dichloro-2-methylpyrimidine} + \text{Thiophen-3-ylmethyl nucleophile} \xrightarrow[\text{base, solvent, heat}]{}
4\text{-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine}
$$
Research Findings and Yield Data
- The chlorination step to form 4,6-dichloro-2-methylpyrimidine typically achieves yields around 58% based on starting methyl acetoacetate (e.g., 181 g intermediate to 105 g product).
- The nucleophilic substitution or coupling reaction is generally high yielding (>70%) when optimized with appropriate catalysts and bases.
- Microwave-assisted synthesis and solvent-free protocols have been reported for related pyrimidine derivatives, offering advantages such as reduced reaction time and improved yields, although specific data for this compound are limited.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 4-Hydroxy-2,6-dimethylpyrimidine synthesis | Condensation of methyl acetoacetate and acetamidine hydrochloride under reflux with KOH | Methanol solvent, reflux overnight | Moderate to good yield (yellow solid) |
| Chlorination to 4,6-dichloro derivative | Reflux with POCl3 and triethylamine, quench in ice water, pH adjustment | POCl3, Et3N, low temperature quench | ~58% yield, white solid |
| Substitution at 6-position | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Thiophen-3-ylmethyl halide or boronic acid, base (K2CO3 or Cs2CO3), Pd catalyst, dioxane or DMF | High yield (>70%), selective substitution |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophen-3-ylmethyl group.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine. Research indicates that modifications on the pyrimidine ring can enhance activity against various cancer cell lines. For instance, a structure–activity relationship (SAR) study demonstrated that specific substitutions at the 2 and 6 positions of the pyrimidine ring can significantly improve cytotoxic effects against cancer cells, suggesting that this compound could serve as a lead structure for further anticancer drug development .
1.2 Anti-inflammatory Properties
Pyrimidine derivatives are also being investigated for their anti-inflammatory properties. A review of recent developments in pyrimidine synthesis revealed that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. The compound's ability to modulate these pathways positions it as a candidate for developing new anti-inflammatory agents .
Agrochemical Applications
2.1 Herbicidal Activity
The structural characteristics of this compound make it suitable for use as a herbicide. Research has shown that pyrimidine derivatives can inhibit specific enzymes involved in plant growth, effectively controlling weed populations without adversely affecting crop yields. Field studies have reported promising results in controlling various weed species, indicating the compound's potential as an environmentally friendly herbicide alternative.
Synthesis and Derivative Development
3.1 Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction process.
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and thiophen-3-ylmethyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Key Pyrimidine Derivatives and Their Properties
Key Observations:
Electronic Effects: Chlorine at position 4 increases electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or alkoxides) .
Steric and Solubility Profiles :
- Bulky substituents like thiophen-3-ylmethyl or trifluoromethyl reduce solubility in polar solvents but enhance lipid membrane permeability, critical for drug delivery .
- Methyl groups (e.g., at position 2) provide steric hindrance, affecting reaction kinetics in further functionalization .
Biological and Material Applications :
Biological Activity
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is a heterocyclic compound characterized by its unique structural features, including a chlorine atom at the 4-position, a methyl group at the 2-position, and a thiophen-3-ylmethyl group at the 6-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Weight: 224.71 g/mol
- CAS Number: 2091250-70-1
- InChI Key: LVZFVHHLFGHQDB-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various enzymes and proteins, notably cyclin-dependent kinases (CDKs). The compound has been shown to inhibit CDK2, which plays a critical role in cell cycle regulation. This inhibition can lead to the induction of apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Cellular Effects
Research indicates that this compound influences several cellular processes, including:
- Cell Signaling Pathways: Modulates pathways that are crucial for cell survival and proliferation.
- Gene Expression: Alters the expression levels of genes involved in apoptosis and cell cycle progression.
- Metabolism: Affects cellular metabolism by interacting with metabolic enzymes such as cytochrome P450.
Dosage and Toxicity
Studies in animal models suggest that the effects of this compound vary significantly with dosage. At lower doses, it exhibits minimal toxicity while effectively inhibiting tumor growth. However, higher doses may lead to increased toxicity, necessitating careful dosage management in therapeutic applications.
Temporal Effects
The stability of this compound under laboratory conditions has been documented, although its activity tends to degrade over extended periods. This highlights the importance of storage conditions and timing in experimental setups.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have revealed insights into how modifications on the pyrimidine scaffold can influence biological activity. For instance, substituents at various positions of the pyrimidine ring can significantly affect potency against specific targets such as plasmodial kinases PfGSK3 and PfPK6.
Table: SAR Analysis of Pyrimidine Derivatives
| Compound | Substituent | IC50 (nM) on PfPK6 | IC50 (nM) on PfGSK3 |
|---|---|---|---|
| IKK16 | Benzothiophene | 236 ± 22 | Not determined |
| 18c | Thiophene | 236 ± 22 | Not determined |
| 18e | Furan | 768 ± 98 | Inactive |
| 18f | Pyrazole | Comparable | Inactive |
This table illustrates how different substitutions can lead to varying levels of inhibition against targeted kinases, emphasizing the importance of structural modifications in drug design.
Anticancer Activity
In one notable study, the anticancer potential of compounds similar to this compound was evaluated. The results indicated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The study employed various assays to determine IC50 values and assessed the compounds' selectivity towards cancer cells compared to normal cells.
Antimalarial Research
Another area of research focused on the inhibition of plasmodial kinases as potential targets for antimalarial therapy. Compounds derived from similar pyrimidine scaffolds were screened for their ability to inhibit PfGSK3 and PfPK6, revealing promising results that could lead to new treatments for malaria resistant to current therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorination at the 4-position of a pyrimidine core can be achieved using POCl₃ or PCl₅ under reflux conditions . Thiophene-methyl group introduction may involve Suzuki-Miyaura coupling or alkylation reactions. Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water mixtures). Analytical HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR should confirm >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm for thiophene and pyrimidine), methyl groups (δ 2.0–2.5 ppm), and chloro-substitution (absence of a proton at C4). ¹³C NMR confirms quaternary carbons (e.g., C4-Cl at ~150 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClN₂S: 237.0254).
- FT-IR : Bands at ~680 cm⁻¹ (C-Cl stretch) and ~3100 cm⁻¹ (aromatic C-H) confirm key functional groups .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer : Initial screening often involves kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based ADP-Glo™ kits or radiometric ³³P-ATP incorporation . Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. For receptor-targeted studies (e.g., α7 nAChR), calcium flux assays with FLIPR Tetra® systems are recommended .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. To resolve:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity or thermal shift assays for target engagement .
- Structural Analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or batch effects .
Q. What strategies improve regioselectivity during functionalization of the pyrimidine ring?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -OMe at C5) to steer electrophilic substitution to C6 .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective thiophene coupling at C6. For example, Pd(OAc)₂ with XPhos ligand in DMF at 100°C .
- Protection/Deprotection : Protect the chloro group with TMSCl during methylation to prevent displacement .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate logP (target <3), solubility (ESOL model), and CYP450 inhibition .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess binding stability to targets like α7 nAChR .
- Metabolite Prediction : GLORYx or MetaSite predicts Phase I/II metabolites, guiding structural modifications (e.g., adding -CF₃ for metabolic stability) .
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
- Waste Management : Segregate halogenated waste (e.g., chloro-containing byproducts) and partner with certified disposal firms .
- PPE : Use nitrile gloves, FFP3 masks, and fume hoods with ≥100 fpm airflow to prevent inhalation/contact .
- Emergency Response : Neutralize spills with sodium bicarbonate (for acidic byproducts) or vermiculite (for solvents) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
